Cytotoxicity Switch: Replacement of N-Benzyl with N-3-Acetylphenyl Transforms Inactive Scaffold into a Cytotoxic Agent
In a direct SAR study of 19 quinazoline-thioacetamide derivatives against the MCF-7 breast cancer cell line (Ghorab & Ghorab, 2024), the compound featuring an N-benzyl substitution on the acetamide tail (Compound 3) was essentially inactive, with an IC50 of 615.92 μM. In contrast, replacement of the N-benzyl group with an N-3-acetylphenyl group (Compound 10) yielded an IC50 of 70.01 μM, and an N-cyclohexyl substitution (Compound 11) produced an IC50 of 62.23 μM. This ~9-fold potency difference confirms that the N-benzyl substitution represents the lowest-cytotoxicity extreme of the SAR series, establishing a baseline against which the target compound’s modified 4-butylamino (rather than unsubstituted 4-oxo) scaffold can be compared [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human breast cancer MCF-7 cell line |
|---|---|
| Target Compound Data | Compound 3 (N-benzyl quinazoline-thioacetamide analog): IC50 = 615.92 μM |
| Comparator Or Baseline | Compound 10 (N-3-acetylphenyl analog): IC50 = 70.01 μM; Compound 11 (N-cyclohexyl analog): IC50 = 62.23 μM |
| Quantified Difference | Approximately 8.8-fold to 9.9-fold difference in IC50 between N-benzyl and N-aryl/cycloalkyl acetamide variants |
| Conditions | Human breast adenocarcinoma MCF-7 cells; SRB cytotoxicity assay; Doxorubicin positive control IC50 = 32.02 μM |
Why This Matters
This quantifies the functional impact of the N-benzyl group in the acetamide portion, directly informing procurement decisions when a specific cytotoxicity profile is required for a screening library or SAR expansion.
- [1] Ghorab WM, Ghorab MM. Design and synthesis of some novel quinazoline-thioacetamide derivatives as anticancer agents, apoptotic inducers, radio-sensitizers, and VEGFR inhibitors. Journal of Molecular Structure, 2024; 1317:139060. View Source
